molecular formula C9H7F3O4 B3228124 3-Methoxy-4-(trifluoromethoxy)benzoic acid CAS No. 1261652-99-6

3-Methoxy-4-(trifluoromethoxy)benzoic acid

Cat. No. B3228124
CAS RN: 1261652-99-6
M. Wt: 236.14 g/mol
InChI Key: LJENFHIMQVDYNJ-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5F3O3 . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of “3-Methoxy-4-(trifluoromethoxy)benzoic acid” involves the reaction of Carbon dioxide and 3-(Trifluoromethoxy)bromobenzene .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-(trifluoromethoxy)benzoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .


Physical And Chemical Properties Analysis

“3-Methoxy-4-(trifluoromethoxy)benzoic acid” is a solid at room temperature . It has a molecular weight of 206.12 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

Mechanism of Action

Mode of Action

The fluoride substituent in similar compounds has been shown to enable nucleophilic aromatic substitution . This suggests that 3-Methoxy-4-(trifluoromethoxy)benzoic acid may interact with its targets through a similar mechanism, leading to changes in their function.

Biochemical Pathways

Studies on similar compounds have shown that they can influence the kinetics of internal acyl migration and hydrolysis of synthetic β-1-o-acyl-d-glucopyranuronates . This suggests that 3-Methoxy-4-(trifluoromethoxy)benzoic acid may have a role in these or related biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

3-methoxy-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-7-4-5(8(13)14)2-3-6(7)16-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJENFHIMQVDYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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